molecular formula C10H10F3NO2 B13903195 (5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol

(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol

Cat. No.: B13903195
M. Wt: 233.19 g/mol
InChI Key: ZYMUZLWIRCVKOK-VDTYLAMSSA-N
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Description

(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol is a complex organic compound with a unique structure that includes a pyrano[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with unique properties.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol

InChI

InChI=1S/C10H10F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5,7,15H,4H2,1H3/t5-,7+/m1/s1

InChI Key

ZYMUZLWIRCVKOK-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=N2)C(F)(F)F)[C@H](CO1)O

Canonical SMILES

CC1C2=C(C=CC(=N2)C(F)(F)F)C(CO1)O

Origin of Product

United States

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